

Terbuthylazine in Combination with Other Herbicides: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Terbuthylazine**

Cat. No.: **B1195847**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of **terbuthylazine** in combination with other herbicides. The information is compiled from various scientific studies to guide researchers in designing and conducting experiments for effective weed management strategies.

Terbuthylazine, a triazine herbicide, is a potent inhibitor of photosynthesis at photosystem II (PSII)[1][2][3][4]. It is effective for the pre-emergence and post-emergence control of a broad spectrum of annual broadleaf weeds and some grasses in crops such as maize and sugarcane[1][2][5]. Combining **terbuthylazine** with herbicides that have different modes of action can enhance weed control efficacy, broaden the spectrum of controlled weeds, and help manage herbicide resistance[5][6].

I. Herbicide Combinations and Efficacy

Tank-mixing or using pre-formulated mixtures of **terbuthylazine** with other active ingredients is a common practice to achieve synergistic or additive weed control. Below are summaries of efficacy data for several key combinations.

Terbuthylazine + Mesotrione

This combination provides both foliar and residual activity. Mesotrione is a 4-HPPD inhibitor, and its combination with the PSII inhibitor **terbuthylazine** can result in synergistic effects[7].

Table 1: Efficacy of **Terbuthylazine** + Mesotrione on Various Weed Species

Weed Species	Efficacy (%)	Application Timing	Location	Reference
Abutilon theophrasti	Low (59.70-66.30)	Pre-emergence	Gornja Badanja, Serbia	[6]
General Weed Flora	Satisfactory (88.61)	Foliar	Ruski Krstur, Serbia	[6]
General Weed Flora	Good (94.72)	Foliar	Ruski Krstur, Serbia	[6]
General Weed Flora	Satisfactory (81.94)	Foliar	Zobnatica, Serbia	[6]
General Weed Flora	Good (92.77)	Foliar	Zobnatica, Serbia	[6]

Terbuthylazine + S-metolachlor

This combination is often used for its residual activity against late-emerging grass weeds and broadleaf weeds[7].

Table 2: Efficacy of **Terbuthylazine** + S-metolachlor

Weed Species	Efficacy (%)	Application Timing	Location	Reference
Abutilon theophrasti	Low (59.70-66.30)	Pre-emergence	Gornja Badanja, Serbia	[6]

Terbuthylazine + Glyphosate

In glyphosate-tolerant maize, **terbuthylazine** is a valuable partner for post-emergence weed control, often showing efficacy comparable or superior to atrazine combinations[3][8][9].

Table 3: Efficacy of **Terbuthylazine** + Glyphosate in Glyphosate-Tolerant Maize

Weed Species	Efficacy (%)	Reference
Broadleaf Weeds	Equivalent to atrazine + glyphosate	[8][9]
Commelina benghalensis	Equivalent to atrazine + glyphosate	[8][9]
Grasses	Similar or greater than atrazine + glyphosate	[8][9]
Grasses	Up to 87.5%	[3][10]
Commelina benghalensis	Up to 91.3%	[3][11]

Terbutylazine + Nicosulfuron + Bromoxynil

This three-way combination has demonstrated high efficacy in controlling a range of weeds in maize[12][13][14].

Table 4: Efficacy of **Terbutylazine + Nicosulfuron + Bromoxynil** in Maize

Weed Species	Full Dose Efficacy (%)	Reduced Dose Efficacy (%)	Reference
Lambsquarters	92-100	99-100	[12][13][14]
Barnyard Grass	94-100	67-93	[12][13][14]

II. Experimental Protocols

Protocol 1: Evaluation of Pre- and Post-emergence Efficacy of Terbutylazine Combinations in Maize

Objective: To assess the efficacy and crop safety of **terbutylazine** in tank-mix combinations applied pre- and post-emergence in maize.

Materials:

- Maize seeds

- **Terbuthylazine** formulation (e.g., 500 g/L SC)
- Partner herbicides: Mesotrione, S-metolachlor, Glyphosate
- Adjuvants (as recommended by product labels)
- Randomized complete block design plots
- CO2-pressurized backpack sprayer with appropriate nozzles
- Personal Protective Equipment (PPE)

Methodology:

- Site Selection and Preparation: Choose a field with a known history of target weed infestation. Prepare the seedbed according to standard agricultural practices for maize cultivation.
- Experimental Design: Establish a randomized complete block design with a minimum of four replications. Include the following treatments:
 - Untreated control
 - **Terbuthylazine** alone (pre- and post-emergence)
 - **Terbuthylazine** + Mesotrione (pre- and post-emergence)
 - **Terbuthylazine** + S-metolachlor (pre-emergence)
 - **Terbuthylazine** + Glyphosate (post-emergence in glyphosate-tolerant maize)
 - Partner herbicides alone for comparison
- Herbicide Application:
 - Pre-emergence: Apply herbicides within 72 hours after sowing, before crop and weed emergence[15]. Ensure the soil is moist.

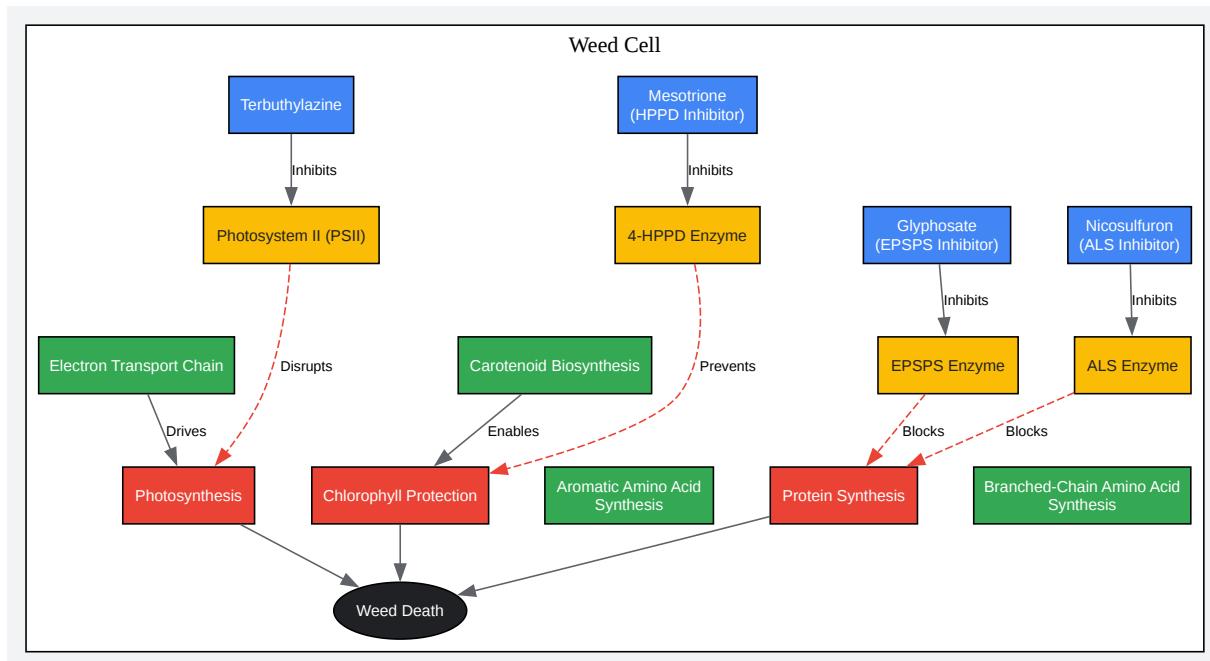
- Post-emergence: Apply when weeds are at the 2-5 leaf stage and maize is at the V4-V6 stage[16][17].
- Calibrate the sprayer to deliver a consistent volume (e.g., 150-200 L/ha).
- Data Collection:
 - Weed Control Efficacy: Visually assess weed control at 7, 14, 21, 28, and 35 days after treatment (DAT) using a scale of 0% (no control) to 100% (complete control)[10].
 - Crop Injury: Visually assess crop phytotoxicity at 7, 14, and 21 DAT using a scale of 0% (no injury) to 100% (crop death).
 - Weed Density and Biomass: At a designated time point (e.g., 35 DAT), count the number of weeds per square meter and collect the above-ground biomass. Dry the biomass to a constant weight.
 - Crop Yield: Harvest the maize from the central rows of each plot and determine the grain yield.
- Statistical Analysis: Analyze the data using Analysis of Variance (ANOVA) and a means separation test (e.g., Tukey's HSD) to determine significant differences between treatments[18].

Protocol 2: Jar Test for Tank-Mix Compatibility

Objective: To determine the physical compatibility of **terbuthylazine** with other herbicide formulations before large-scale tank mixing.

Materials:

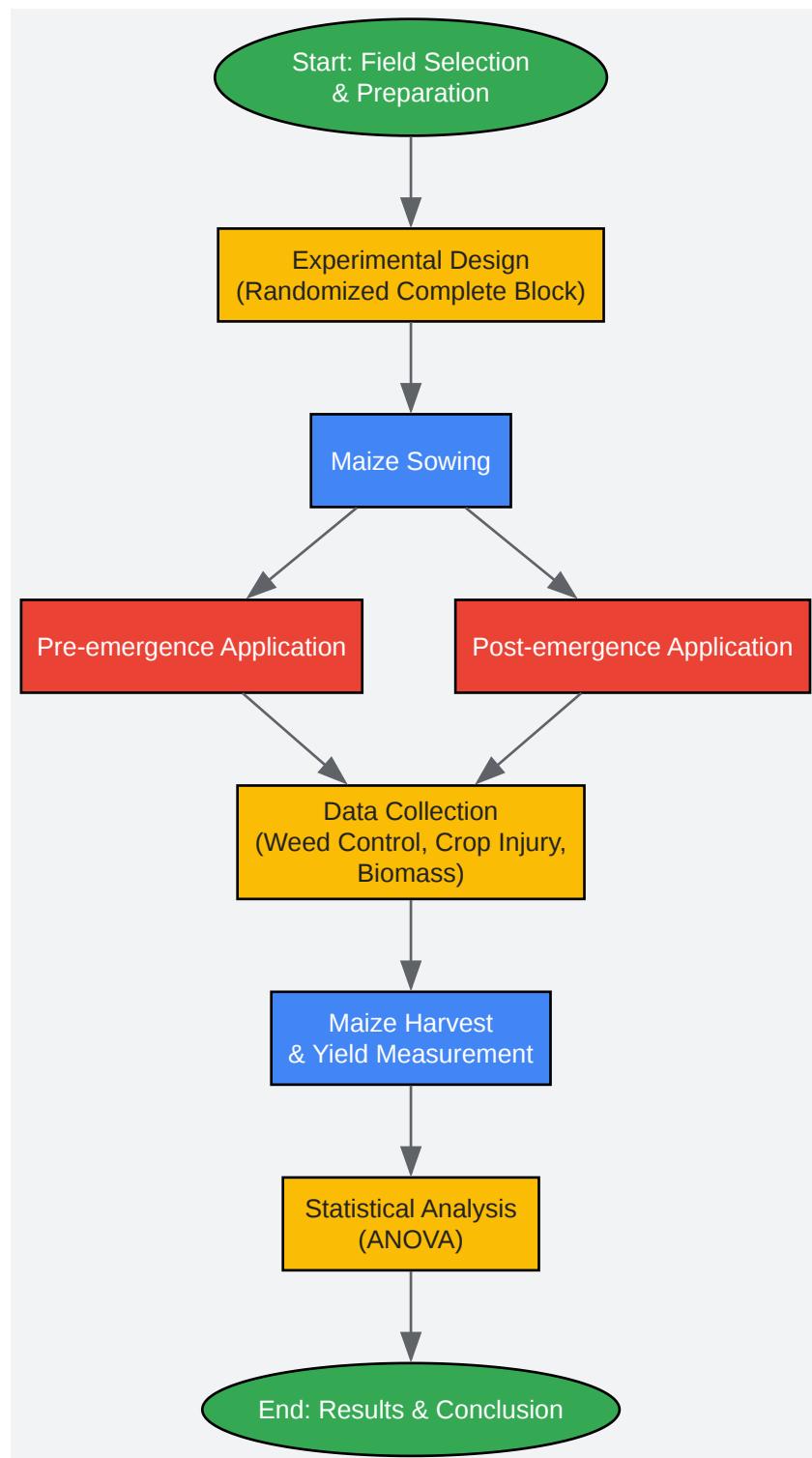
- Glass jars with lids (1-liter capacity)
- Water from the intended spray source
- **Terbuthylazine** formulation
- Partner herbicide formulation(s)


- Adjuvants
- Pipettes or measuring cylinders

Methodology:

- Fill a glass jar with 1 liter of water from the intended source.
- Add the components in the correct mixing order. A general order is:
 - Wettable powders and water-dispersible granules (pre-slurried)
 - Suspension concentrates (flowables)
 - Emulsifiable concentrates
 - Water-soluble liquids
 - Surfactants and other adjuvants
- Add each component in proportion to the intended application rate.
- Cap the jar and invert it 10-15 times to mix.
- Let the mixture stand for 15-30 minutes and observe for any signs of incompatibility, such as separation, precipitation, or clumping.
- If the mixture remains uniform, it is likely physically compatible. If incompatibility is observed, do not proceed with the tank mix.

III. Visualizations


Signaling Pathway of Combined Herbicide Action

[Click to download full resolution via product page](#)

Caption: Combined modes of action of **terbuthylazine** and partner herbicides.

Experimental Workflow for Herbicide Combination Efficacy Trial

[Click to download full resolution via product page](#)

Caption: Workflow for evaluating herbicide combination efficacy in field trials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. assets.far.org.nz [assets.far.org.nz]
- 2. sipcam-oxon.com [sipcam-oxon.com]
- 3. scielo.br [scielo.br]
- 4. Terbuthylazine | C9H16ClN5 | CID 22206 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Terbuthylazine Herbicide: Superior Weed Control for Maize & Corn [cnagrochem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Terbuthylazine herbicide: an alternative to atrazine for weed control in glyphosate-tolerant maize - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. scielo.br [scielo.br]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Effect of Doses, Application Dates, Adjuvants and Zinc Sulfate on Bromoxynil + Terbuthylazine + Nicosulfuron Weed Control Efficacy and Maize Grain Yield in Mid-West Poland | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. Terbuthylazine Herbicide Effective Weed Control for Crops & Gardens [cnagrochem.com]
- 16. Improved efficiency of an herbicide combining bentazone and terbuthylazine – can weeds be controlled with better environmental safety? - Environmental Science: Advances (RSC Publishing) DOI:10.1039/D2VA00036A [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]

- To cite this document: BenchChem. [Terbuthylazine in Combination with Other Herbicides: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1195847#terbuthylazine-application-in-combination-with-other-herbicides>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com